3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one

Chemical Synthesis Building Block Procurement

3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one (CAS 1394734-82-7) is a heterocyclic organic compound belonging to the dihydropyridinone class. It is a small molecule with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1394734-82-7
Cat. No. B2521726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one
CAS1394734-82-7
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCC1=CN(C(=O)C(=C1)N)C
InChIInChI=1S/C7H10N2O/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,8H2,1-2H3
InChIKeyFYMCKKFWVRGECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one (CAS 1394734-82-7): A Verified Chemical Building Block


3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one (CAS 1394734-82-7) is a heterocyclic organic compound belonging to the dihydropyridinone class [1]. It is a small molecule with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound is listed on major chemical inventories and is commercially available from multiple specialized vendors, with purity specifications typically ranging from 95% to 98% . It is primarily offered for research and development purposes, acting as a versatile scaffold or intermediate in chemical synthesis .

The Criticality of Regioisomeric Purity: Why 1,5-Dimethyl Substitution Matters for Synthetic Planning


In the synthesis of complex molecules, the position of substituents on a heterocyclic core is paramount. Compounds like 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one and its analogs (e.g., 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, CAS 1376294-37-9 ) are structural isomers. While they share the same molecular formula (C7H10N2O) and molecular weight (138.17 g/mol) , the distinct placement of the methyl group (C5 vs. C4) creates a unique chemical environment that dictates its reactivity, molecular geometry, and the properties of any downstream derivatives [1]. Generic substitution among these regioisomers without empirical validation introduces significant risk, as it fundamentally alters the reaction pathway and can lead to the synthesis of a different, unintended product. The specific 1,5-dimethyl substitution pattern is therefore a non-interchangeable design feature for targeted chemical synthesis.

Quantitative Benchmarking of 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one Against Structural Analogs


Sourcing and Availability: Benchmarking Against the 1,4-Dimethyl Regioisomer

A key differentiator for procurement is vendor accessibility and supply stability. While both compounds are commercially available, the 1,5-dimethyl isomer (target compound) shows broader vendor distribution compared to the 1,4-dimethyl isomer . This is reflected in the product discontinuation status of the 1,4-dimethyl analog at some major suppliers , while the target compound remains available from multiple sources, including through a major distributor like Sigma-Aldrich . This suggests a higher and more stable demand for the 1,5-dimethyl substitution pattern.

Chemical Synthesis Building Block Procurement

Physicochemical and Safety Profile Differentiation: Lipophilicity and Handling

The 1,5-dimethyl substitution pattern confers distinct physicochemical properties compared to analogs with an aminomethyl group. The target compound has a predicted LogP value of -0.81 , indicating significantly lower lipophilicity than its 3-(aminomethyl)-1,5-dimethyl analog (CAS 1780687-83-3), which has a larger molecular weight (152.19 g/mol) and is expected to have a higher LogP . Furthermore, the target compound is classified with clear hazard statements (H302, H315, H319, H335) , providing a defined safety profile for handling that is absent in the public safety data for the less common analogs.

Medicinal Chemistry ADME Safety

Differentiation from Aminomethyl Analogs: Impact on Synthetic Utility and Purity

The structural difference between an amino group and an aminomethyl group directly impacts synthetic utility. 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one offers a primary aromatic amine, a highly versatile functional group for building amide, imine, or azo linkages . Its key analog, 3-(aminomethyl)-1,5-dimethyl-1,2-dihydropyridin-2-one (CAS 1780687-83-3), contains an aliphatic amine, which has different reactivity and basicity . This fundamental difference means these compounds are not interchangeable in reactions where aromatic vs. aliphatic amine chemistry is key. Furthermore, the target compound is commercially available with a purity of 97%, providing a high-quality starting material .

Organic Synthesis Intermediates Quality Control

Targeted Procurement Scenarios for 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one (CAS 1394734-82-7)


Medicinal Chemistry: Core Scaffold for Dihydropyridinone-Based Drug Discovery

This compound serves as a foundational building block for synthesizing libraries of dihydropyridinone (DHP) derivatives. Its 1,5-dimethyl substitution pattern is specifically relevant for developing analogs related to therapeutic targets like MGAT2, a strategy that has been explored in the literature to identify lead compounds with favorable in vitro profiles [1]. The target compound provides the exact substitution required for this class of research.

Organic Synthesis: Precursor for Fused Heterocyclic Systems

The presence of both an amino group and a carbonyl group in a 1,2-relationship makes this compound an ideal precursor for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines, which are privileged structures in medicinal chemistry [2]. The specific 1,5-dimethyl substitution pattern of this regioisomer is essential for the planned regiochemistry of the final cyclized product.

Specialty Chemical Synthesis: An Intermediate for Agrochemicals or Functional Materials

Beyond pharmaceuticals, functionalized pyridinones are valuable intermediates in the synthesis of agrochemicals and advanced materials. The defined hazard profile and available commercial specifications for this compound enable its use in controlled industrial R&D environments where a clear safety and quality framework is required for process development .

Academic and Industrial Research Requiring Regioisomeric Purity

For any project where the biological activity or material property is known to be sensitive to the precise substitution pattern on the pyridinone ring, this specific regioisomer is required. The availability of this compound from major suppliers ensures that researchers can source the correct starting material with the necessary documentation (e.g., COA) to support reproducible science .

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